(4S,5S)-5-(4-ethoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride
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Overview
Description
(4S,5S)-5-(4-ethoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride is a synthetic compound that belongs to the class of pyrrolidinones This compound is characterized by its complex molecular structure, which includes a pyrrolidinone core, a piperazine moiety, and phenyl and ethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-5-(4-ethoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Piperazine Moiety: This step may involve the reaction of the pyrrolidinone intermediate with piperazine under specific conditions.
Attachment of Phenyl and Ethoxyphenyl Groups: These groups can be introduced through substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis and the application of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-5-(4-ethoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (4S,5S)-5-(4-ethoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding. It can be used in assays to study its effects on various biological pathways.
Medicine
In medicine, this compound may be explored for its potential therapeutic applications. This can include its use as a lead compound for drug development targeting specific diseases.
Industry
In industry, this compound can be utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (4S,5S)-5-(4-ethoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4S,5S)-5-(4-ethoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride may include other pyrrolidinone derivatives with different substituents. Examples include:
- (4S,5S)-5-(4-methoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one
- (4S,5S)-5-(4-chlorophenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
38123-98-7 |
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Molecular Formula |
C23H28ClN3O3 |
Molecular Weight |
429.9 g/mol |
IUPAC Name |
(4S,5S)-5-(4-ethoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C23H27N3O3.ClH/c1-2-29-19-10-8-17(9-11-19)22-20(23(28)25-14-12-24-13-15-25)16-21(27)26(22)18-6-4-3-5-7-18;/h3-11,20,22,24H,2,12-16H2,1H3;1H/t20-,22+;/m0./s1 |
InChI Key |
OQHQTNNFTBXQPU-IKGOIYPNSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@@H]2[C@H](CC(=O)N2C3=CC=CC=C3)C(=O)N4CCNCC4.Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(CC(=O)N2C3=CC=CC=C3)C(=O)N4CCNCC4.Cl |
Origin of Product |
United States |
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